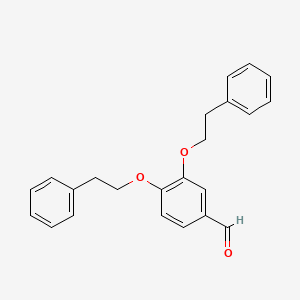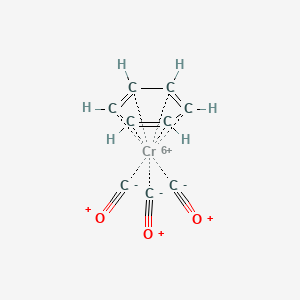
SPDP-PEG3-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPDP-PEG3-NHS ester is a heterobifunctional crosslinker that contains a polyethylene glycol (PEG) spacer arm. This compound is widely used in bioconjugation and protein modification due to its ability to form stable, cleavable linkages between molecules. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups, making it a versatile tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG3-NHS ester involves the reaction of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a PEG3 linker. The NHS ester group is introduced through the reaction of SPDP with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation and maintain its reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
SPDP-PEG3-NHS ester undergoes several types of reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Disulfide Bond Formation: The 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9 to form amide bonds.
Sulfhydryl Groups: React with the 2-pyridyldithiol group at pH 7-8 to form disulfide bonds
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Disulfide Bonds: Formed from the reaction of the 2-pyridyldithiol group with sulfhydryl groups
Wissenschaftliche Forschungsanwendungen
SPDP-PEG3-NHS ester is extensively used in various scientific research fields, including:
Chemistry: Used in the synthesis of complex molecules and in the modification of polymers.
Biology: Employed in protein conjugation, labeling, and crosslinking experiments.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of diagnostic reagents and biosensors
Wirkmechanismus
The mechanism of action of SPDP-PEG3-NHS ester involves the formation of stable, cleavable linkages between molecules. The NHS ester group reacts with primary amines to form amide bonds, while the 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These linkages can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- SPDP-PEG4-NHS ester
- SPDP-PEG12-NHS ester
- SPDP-dPEG36-NHS ester
- Azido-PEG3-NHS ester
Uniqueness
SPDP-PEG3-NHS ester is unique due to its specific PEG3 spacer arm, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between conjugated molecules .
Eigenschaften
Molekularformel |
C21H29N3O8S2 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H29N3O8S2/c25-17(7-16-33-34-18-3-1-2-8-23-18)22-9-11-30-13-15-31-14-12-29-10-6-21(28)32-24-19(26)4-5-20(24)27/h1-3,8H,4-7,9-16H2,(H,22,25) |
InChI-Schlüssel |
RAWBJJSJJQXTMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)





![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)

